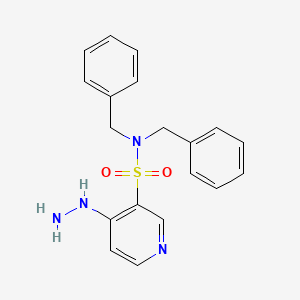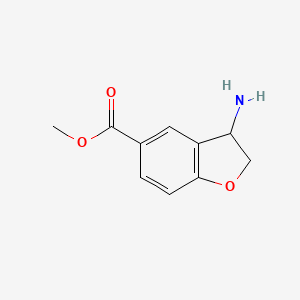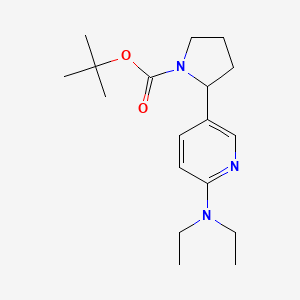
tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-carboxylat ist eine organische Verbindung, die zur Klasse der Pyrrolidinderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Pyrrolidinrings, eines Pyridinrings und einer tert-Butyl-Estergruppe aus. Aufgrund ihrer einzigartigen chemischen Eigenschaften wird sie in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Herstellungsmethoden
Die Synthese von tert-Butyl-2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-carboxylat umfasst typischerweise folgende Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie Pyrrolidin- und Pyridinderivaten.
Reaktionsbedingungen: Die Reaktionsbedingungen umfassen oft die Verwendung von Kupplungsreagenzien und Schutzgruppen, um die selektive Bildung des gewünschten Produkts sicherzustellen.
Industrielle Produktion: Industrielle Produktionsmethoden können die Verwendung von großtechnischen Reaktoren und optimierten Reaktionsbedingungen umfassen, um hohe Ausbeuten und Reinheit zu erzielen.
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and pyridine derivatives.
Reaction Conditions: The reaction conditions often involve the use of coupling reagents and protecting groups to ensure the selective formation of the desired product.
Industrial Production: Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
tert-Butyl-2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, typischerweise unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
tert-Butyl-2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren, wodurch verschiedene biochemische Pfade beeinflusst werden. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ihrer Verwendung ab .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl-2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
tert-Butyl-4-(6-Aminopyridin-3-yl)piperazin-1-carboxylat: Diese Verbindung hat eine ähnliche Struktur, enthält jedoch einen Piperazinring anstelle eines Pyrrolidinrings.
tert-Butyl-3-((3-Iodo-6-(Pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidin-1-carboxylat: Diese Verbindung enthält ein zusätzliches Jodatom und eine andere Substitutionsmuster am Pyridinring.
Eigenschaften
Molekularformel |
C18H29N3O2 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
tert-butyl 2-[6-(diethylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H29N3O2/c1-6-20(7-2)16-11-10-14(13-19-16)15-9-8-12-21(15)17(22)23-18(3,4)5/h10-11,13,15H,6-9,12H2,1-5H3 |
InChI-Schlüssel |
UMUKMRYXDNLCJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)
![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)


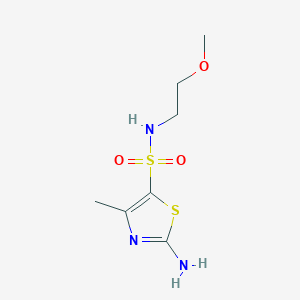

![5-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803447.png)
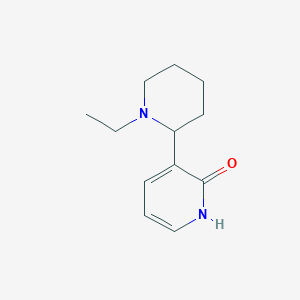
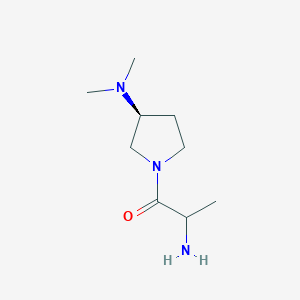
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole](/img/structure/B11803487.png)

